N-Hydroxy-N,N'-diacetylbenzidine
Description
Contextualization within Aromatic Amine Metabolism Research
The metabolism of aromatic amines is a complex process that generally involves a series of enzymatic reactions aimed at detoxification and excretion. However, these pathways can also lead to the formation of reactive metabolites that can interact with cellular macromolecules, leading to toxicity. A central theme in the metabolism of aromatic amines is the interplay between N-acetylation and N-hydroxylation. who.int
N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, is a common step in the metabolism of aromatic amines. nih.gov This can be a detoxification step, as acetylated amines are often less reactive and more readily excreted. However, the acetylated derivatives can also be substrates for further metabolic activation. An equilibrium often exists between the parent amine and its acetylated forms, which is influenced by the relative activities of N-acetyltransferases and N-deacetylases. who.int
N-hydroxylation, another critical step, is the enzymatic addition of a hydroxyl group to the nitrogen atom of the amine. This reaction, often catalyzed by cytochrome P450 enzymes, is widely regarded as an initial activation step for many aromatic amines and amides. aacrjournals.org The resulting N-hydroxy metabolites are often more reactive than the parent compounds and can be further converted into highly electrophilic species.
The metabolic pathway leading to the formation of N-Hydroxy-N,N'-diacetylbenzidine from benzidine (B372746) serves as a classic example of these general principles. Benzidine first undergoes a two-step acetylation process to form N,N'-diacetylbenzidine (DABZ). nih.gov This is followed by the N-hydroxylation of DABZ to yield this compound. nih.gov This sequence of reactions highlights how the interplay between acetylation and hydroxylation can lead to the formation of potentially hazardous intermediates.
Significance as a Key Intermediate in Biochemical Transformations
The significance of this compound lies in its role as a proximate carcinogen, a compound that is one step away from the ultimate carcinogen that directly interacts with cellular targets like DNA. NOHDABZ itself can be further metabolized to form highly reactive electrophilic species. nih.gov
One major pathway for the bioactivation of this compound involves O-esterification, particularly through the action of sulfotransferases. who.intnih.gov These enzymes catalyze the transfer of a sulfonate group to the hydroxylamine (B1172632) moiety, forming an unstable N-sulfonyloxy ester. This ester can then spontaneously decompose to form a reactive nitrenium ion or an electrophilic carbocation. nih.gov These electrophilic species are capable of forming covalent adducts with nucleophilic sites in cellular macromolecules, including DNA, which is a critical event in the initiation of cancer. aacrjournals.org
Research has demonstrated that the metabolic activation of this compound can lead to the formation of specific DNA adducts. For instance, studies have identified 3-methylmercapto-N,N'-diacetylbenzidine as a product formed after the metabolic activation of NOHDABZ in the presence of methionine, indicating the formation of a reactive electrophile that can be trapped. nih.gov Furthermore, N,O-acyltransferase can also catalyze the activation of NOHDABZ, leading to DNA binding and mutagenicity. aacrjournals.orgnih.gov
The relative importance of these activation pathways can vary between different species and tissues, depending on the expression and activity of the specific enzymes involved. nih.govnih.gov This can help to explain the observed species and organ-specific carcinogenicity of benzidine. aacrjournals.org
Research Findings on this compound Metabolism
Detailed studies have elucidated the enzymatic steps and species differences in the formation and activation of this compound.
Metabolic Pathway from Benzidine to this compound
The formation of NOHDABZ from benzidine proceeds through the following key steps:
| Step | Reactant | Enzyme(s) | Product |
| 1 | Benzidine | N-acetyltransferase | N-Acetylbenzidine |
| 2 | N-Acetylbenzidine | N-acetyltransferase | N,N'-Diacetylbenzidine |
| 3 | N,N'-Diacetylbenzidine | Cytochrome P450 | This compound |
This table summarizes the sequential enzymatic reactions involved in the conversion of benzidine to this compound, based on findings from multiple research articles. aacrjournals.orgnih.gov
Species Differences in the Metabolism of Benzidine and its Derivatives
The rate of metabolism and the specific pathways involved can differ significantly between species, which has implications for toxicological studies.
| Species | Acetylation of Benzidine (Relative Activity) | N-hydroxylation of N,N'-Diacetylbenzidine (Relative Activity) | Sulfotransferase-mediated activation of this compound (nmol/min/mg protein) |
| Hamster | High | High | Not detected |
| Rat | Moderate | Low | 2.5 |
| Mouse | Low | Moderate | 0.5 |
| Guinea Pig | High (Step 1 = Step 2) | - | - |
This table presents a comparison of the metabolic activities in different rodent species, highlighting the species-specific variations in the enzymes responsible for the formation and activation of this compound. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
71609-22-8 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[4-[4-[acetyl(hydroxy)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18(21)12(2)20/h3-10,21H,1-2H3,(H,17,19) |
InChI Key |
DPQGMVKYMDBTIA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)O |
Other CAS No. |
71609-22-8 |
Synonyms |
HNNDB N-hydroxy-N,N'-diacetylbenzidine |
Origin of Product |
United States |
Mechanisms of N Hydroxy N,n Diacetylbenzidine Formation and Biotransformation
Enzymatic N-Oxidation Pathways
The introduction of a hydroxyl group to the nitrogen atom of acetylated benzidine (B372746) derivatives is a key activation step, catalyzed by microsomal monooxygenase systems. This N-oxidation is a critical process that can lead to the formation of reactive metabolites.
Microsomal Monooxygenase Systems in N-Oxidation of Benzidine Derivatives
The N-oxidation of N-acetylated benzidine metabolites is carried out by microsomal monooxygenase systems, with cytochrome P450 enzymes playing a major role. imrpress.com Specifically, cytochrome P450 1A1/1A2 has been identified as the primary enzyme involved in the metabolism of N-acetylbenzidine and N,N'-diacetylbenzidine in rat liver microsomes. nih.gov The activity of these enzymes can be influenced by prior exposure to inducers, such as β-naphthoflavone, which significantly increases the rate of N-oxidation. nih.gov For instance, in β-naphthoflavone-treated rat liver microsomes, the formation of N-hydroxy-N,N'-diacetylbenzidine from N,N'-diacetylbenzidine was observed at a significant rate, whereas it was not detected in control microsomes. nih.gov The involvement of cytochrome P450 1A1/1A2 is further supported by inhibition studies, where specific inhibitors like α-naphthoflavone and ellipticine (B1684216) completely block the metabolism of acetylated benzidines in induced microsomes. nih.gov
Precursor Compounds: N-Acetylbenzidine and N,N'-Diacetylbenzidine as Substrates for N-Oxidation
Both N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ) serve as substrates for enzymatic N-oxidation. nih.govpsu.edu In vitro studies with rat and mouse liver microsomes have shown that the total N-oxidation of ABZ is substantially faster than that of DABZ. nih.govpsu.edu In mice, the total oxidation at both nitrogen atoms of ABZ is four times faster than the N-oxidation of DABZ, and in rats, this difference is even more pronounced, at 48 times faster. nih.govpsu.edu
The N-oxidation of ABZ can result in two different products: N'-hydroxy-N-acetylbenzidine (an arylhydroxylamine) and N-hydroxy-N-acetylbenzidine (an arylhydroxamic acid). nih.govpsu.edu The formation of the arylhydroxylamine, N'-hydroxy-N-acetylbenzidine, occurs at a slightly faster rate than the formation of the arylhydroxamic acid in both rats and mice. nih.govpsu.edu In contrast, the N-oxidation of N,N'-diacetylbenzidine directly yields this compound. nih.govaacrjournals.org
Comparative Analysis of N-Oxidation Rates Across Biological Systems
There are notable species-specific differences in the rates of N-oxidation of benzidine derivatives. For instance, hamster liver microsomes exhibit a higher capacity for the hydroxylation of N,N'-diacetylbenzidine compared to those from mice and rats. aacrjournals.org The metabolic activation of N-acetylbenzidine and N,N'-diacetylbenzidine into mutagenic products also shows interspecies variations. Hamster hepatocytes are much more effective at activating N,N'-diacetylbenzidine than rat hepatocytes. nih.gov Conversely, both N-acetylbenzidine and N,N'-diacetylbenzidine are poorly activated by guinea pig hepatocytes. nih.gov
N-Oxidation Rates of N-Acetylbenzidine (ABZ) and N,N'-Diacetylbenzidine (DABZ) in Rat Liver Microsomes
The following table presents the rates of formation of various N-oxidized metabolites from ABZ and DABZ in control and β-naphthoflavone-treated rat liver microsomes.
| Substrate | Microsome Treatment | Metabolite | Rate of Formation (pmol/mg protein/min) |
|---|---|---|---|
| N-acetylbenzidine | Control | N'-hydroxy-N-acetylbenzidine | 49 ± 6 |
| N-acetylbenzidine | Control | N-hydroxy-N-acetylbenzidine | 38 ± 5 |
| N,N'-diacetylbenzidine | Control | This compound | Not Observed |
| N,N'-diacetylbenzidine | β-naphthoflavone-treated | This compound | 421 ± 49 |
Data derived from Lakshmi et al. nih.gov
N-Acetylation and N-Deacetylation Dynamics in this compound Interconversion
The addition and removal of acetyl groups are crucial for the interconversion of benzidine metabolites, including the formation and breakdown of this compound. These reactions are catalyzed by cytosolic N-acetyltransferases and microsomal N-deacetylases, respectively.
Cytosolic N-Acetylation of N-Hydroxylated Arylamines Leading to this compound
The formation of this compound can occur through the N-acetylation of mono-acetylated, N-hydroxylated precursors. Hepatic cytosolic fractions from both rats and mice have been shown to rapidly N-acetylate N'-hydroxy-N-acetylbenzidine to form this compound. nih.govpsu.edu This reaction is quite efficient, with rates ranging from 0.5 to 1.9 nmol/min/mg of cytosolic protein. nih.govpsu.edu This pathway suggests that the mono-acetylated, N-oxidized metabolites can serve as intermediates in the synthesis of the diacetylated, N-hydroxylated form. nih.govpsu.edu
Microsomal N-Deacetylation of this compound
Comparative Rates of N-Acetylation and N-Deacetylation in Rat and Mouse Liver
This table compares the rates of key enzymatic reactions involved in the metabolism of acetylated benzidine derivatives in liver subcellular fractions from rats and mice.
| Enzymatic Reaction | Substrate | Product | Species | Rate (nmol/min/mg protein) |
|---|---|---|---|---|
| Cytosolic N-Acetylation | Benzidine and N-Acetylbenzidine | N-Acetylbenzidine and N,N'-Diacetylbenzidine | Rat and Mouse | 0.7 - 2.9 |
| Cytosolic N-Acetylation | N'-hydroxy-N-acetylbenzidine | This compound | Rat and Mouse | 0.5 - 1.9 |
| Microsomal N-Deacetylation | N-Acetylbenzidine and N,N'-Diacetylbenzidine | Benzidine and N-Acetylbenzidine | Mouse | Comparable to N-acetylation |
| Rat | 1-2% of N-acetylation rate | |||
| Microsomal N-Deacetylation | This compound | N-hydroxy-N-acetylbenzidine | Rat and Mouse | 2-4 times the rate of N-acetylation of N'-hydroxy-N-acetylbenzidine |
Kinetic Characterization of Enzymatic Acetylation and Deacetylation Processes
The biotransformation of benzidine to its acetylated metabolites is a critical step in the pathway leading to this compound. The kinetics of these enzymatic reactions have been characterized, particularly for the human N-acetyltransferase (NAT) enzymes, NAT1 and NAT2. nih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino groups of benzidine and its monoacetylated metabolite, N-acetylbenzidine.
Studies using human recombinant NAT1 and NAT2 have determined the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for these acetylation steps. For both benzidine and N-acetylbenzidine, the Km and Vmax values were found to be higher for NAT1 than for NAT2. nih.gov The much higher Km values for N-acetylbenzidine compared to benzidine for both enzymes suggest that at low exposure levels, the initial acetylation of benzidine is favored. nih.gov
Further analysis of the intrinsic clearance (Vmax/Km) reveals the efficiency of the enzymes. The clearance ratio (NAT1/NAT2) was 54 for benzidine and 535 for N-acetylbenzidine, indicating that N-acetylbenzidine is a highly preferred substrate for NAT1. nih.gov Kinetic studies also demonstrated that both NAT1 and NAT2 catalyze the N-acetylation of benzidine through a binary ping-pong mechanism. nih.gov
Table 1: Kinetic Parameters of Human NAT1 and NAT2 for Benzidine and N-Acetylbenzidine Acetylation
This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the acetylation of benzidine and N-acetylbenzidine by human N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). Data sourced from studies on human recombinant enzymes. nih.gov
| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|---|
| Benzidine | NAT1 | 254 ± 38 | Not Reported | - |
| Benzidine | NAT2 | 33.3 ± 1.5 | Not Reported | - |
| N-Acetylbenzidine | NAT1 | 1380 ± 90 | Not Reported | - |
| N-Acetylbenzidine | NAT2 | 471 ± 23 | Not Reported | - |
In addition to recombinant enzyme studies, kinetic parameters have been determined in cellular systems. In porcine urinary bladder epithelial cells (PUBEC), which serve as a model for urothelial tissue, the formation of N-acetylbenzidine from benzidine showed a Km of 56.4 μM and a Vmax of 7.05 nmol/h per 10^6 cells. nih.gov
While the kinetics of acetylation have been characterized, detailed kinetic data for the reverse reaction, the enzymatic deacetylation of N,N'-diacetylbenzidine or this compound, are not extensively documented in the reviewed scientific literature.
Proposed Sequential Metabolic Cascades Leading to this compound
The formation of this compound from its parent compound, benzidine, is understood to occur through a sequential metabolic cascade involving multiple enzymatic steps. aacrjournals.org Research has established a primary pathway that proceeds from initial acetylation events to a final hydroxylation step. aacrjournals.orgaacrjournals.org
The proposed metabolic sequence is as follows: Benzidine → N-Acetylbenzidine → N,N'-Diacetylbenzidine → this compound aacrjournals.org
First Acetylation: The cascade begins with the acetylation of one of the amino groups of benzidine to form N-acetylbenzidine (ABZ). This reaction is dependent on acetyl-CoA and is catalyzed by N-acetyltransferase enzymes in the liver cytosol. aacrjournals.orgaacrjournals.org
Second Acetylation: Subsequently, the remaining free amino group on N-acetylbenzidine is acetylated to yield N,N'-diacetylbenzidine (DABZ). This is also an acetyl-CoA-dependent reaction occurring in the liver cytosol. aacrjournals.org In most species studied, including hamsters, mice, and rats, the first acetylation step is more rapid than the second. aacrjournals.orgaacrjournals.org In guinea pigs, however, the rates of the two acetylation steps are reportedly equal. aacrjournals.orgaacrjournals.org
N-Hydroxylation: The final step in the formation of the target compound is the N-hydroxylation of N,N'-diacetylbenzidine. This reaction is catalyzed by fortified liver microsomes and produces this compound. aacrjournals.orgnih.gov This microsomal N-oxidation has been observed in both rat and mouse liver preparations. nih.gov The enzymatic activity for this hydroxylation step varies among species, with the order of activity being hamster > mouse > rat. aacrjournals.orgaacrjournals.org Alongside N-hydroxylation, 3-hydroxy-N,N'-diacetylbenzidine is also formed as a product of ring C-hydroxylation. aacrjournals.org
An alternative activation pathway for N-acetylbenzidine involves peroxygenase metabolism by prostaglandin (B15479496) H synthase (PHS), which can lead to the formation of N'-hydroxy-N-acetylbenzidine. nih.gov However, the primary documented route to this compound involves the full diacetylation of benzidine prior to the N-hydroxylation event.
Reactivity and Macromoelcular Interactions of N Hydroxy N,n Diacetylbenzidine
Generation of Electrophilic Intermediates
The metabolic conversion of N-Hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ) into reactive electrophilic species is a critical step in its mechanism of toxicity. This activation is primarily accomplished through two enzymatic pathways: N,O-acyltransfer and O-sulfonation. These processes generate unstable intermediates that are capable of reacting with cellular macromolecules.
N,O-Acyltransferase-Mediated Activation of this compound
N-Hydroxyarylamides, including N-HO-DABZ, can be metabolically activated by N,O-acyltransferase enzymes. nih.gov This activation involves the intramolecular transfer of the N-acetyl group to the N-hydroxy group, forming a reactive N-acetoxyarylamine intermediate. This intermediate can then break down to form a nitrenium ion, which is a highly reactive electrophile. nih.gov
The activation of N-HO-DABZ by cytosolic N,O-acyltransferase is a proposed metabolic pathway. nih.gov Studies on related N-hydroxyarylamides have shown that N,O-acyltransferase-mediated activation leads to the formation of species that bind to nucleic acids. nih.gov For instance, research on N-hydroxy-2-acetylaminofluorene (N-HO-AAF), a compound structurally related to N-HO-DABZ, has demonstrated that N,O-acyltransferase catalyzes its conversion to a reactive intermediate that forms DNA adducts. nih.gov This suggests a similar mechanism may be at play for N-HO-DABZ.
The substrate specificity of N,O-acyltransferases can vary between species, which may influence the extent of N-HO-DABZ activation. nih.gov For example, in rats and baboons, at least two different forms of N,O-acyltransferase have been identified with varying specificities for different N-acyl groups. nih.gov
O-Sulfonation of this compound by Hepatic Sulfotransferases
A significant pathway for the metabolic activation of N-HO-DABZ is O-sulfonation, a reaction catalyzed by hepatic sulfotransferases. nih.gov This process involves the transfer of a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate to the hydroxyl group of N-HO-DABZ, forming an unstable N-sulfonyloxy ester. nih.govnih.gov This ester can then heterolytically cleave to generate a reactive electrophilic species. nih.gov
Studies have shown that liver cytosols from rats and mice can catalyze the sulfotransferase-dependent metabolism of N-HO-DABZ. nih.gov The rate of this metabolism varies between species, with rats showing a higher rate of metabolism for N-HO-DABZ compared to mice. nih.gov In hamster liver cytosol, sulfotransferase activity for N-HO-DABZ was not detectable under the experimental conditions used. nih.gov
| Species | Metabolism Rate (nmol/min/mg protein) |
|---|---|
| Rat | 2.5 nih.gov |
| Mouse | 0.5 nih.gov |
| Hamster | <0.05 nih.gov |
The involvement of sulfation in the activation of arylhydroxamic acids like N-HO-DABZ is further supported by studies where inhibition of sulfotransferases leads to a decrease in the covalent binding of these compounds to macromolecules. nih.gov
Theoretical Postulation of Reactive Species: Nitrenium Ions and Carbocations
The metabolic activation of N-HO-DABZ is theorized to lead to the formation of highly reactive cationic intermediates, specifically nitrenium ions and carbocations. nih.gov The formation of the N-sulfonyloxy or N-acetoxy esters of N-HO-DABZ results in a good leaving group (sulfate or acetate (B1210297), respectively). The departure of this leaving group can lead to the formation of a resonance-stabilized cation.
Computational studies on related nitrenium ions have explored their stability and reactivity. nih.govchemrxiv.org For arylnitrenium ions, the positive charge is delocalized over the aromatic rings and the nitrogen atom. In the case of the electrophile derived from N-HO-DABZ, the positive charge can be located on the nitrogen atom (a nitrenium ion) or on a carbon atom of the aromatic rings (a carbocation). nih.gov A reaction mechanism involving an electrophilic carbocation at the C-3 position of the benzidine (B372746) ring has been proposed based on the nature of the adducts formed. nih.gov
Covalent Adduct Formation with Biological Macromolecules
The electrophilic intermediates generated from the metabolic activation of N-HO-DABZ can form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This process of adduct formation is a key event in the initiation of chemical carcinogenesis.
Deoxyribonucleic Acid (DNA) Adduction Mechanisms
The reactive species derived from N-HO-DABZ, particularly the nitrenium/carbocation, readily attacks electron-rich centers in the DNA molecule. The primary sites of adduction are the purine (B94841) bases, guanine (B1146940) and adenine.
The most frequently observed DNA adducts resulting from exposure to benzidine and its metabolites are formed at the C8 position of deoxyguanosine. nih.govosti.gov In the case of N,N'-diacetylbenzidine (DABZ), in vitro studies with rat liver slices have shown that the major DNA adduct formed is N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine. nih.gov However, in vivo studies in rats administered DABZ revealed that the predominant adduct was N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, with only a minor amount of the diacetylated adduct. nih.govosti.gov
The formation of these adducts is a direct consequence of the reaction between the electrophilic intermediate of N-HO-DABZ and the nucleophilic C8 atom of the guanine base in DNA. The structure of a related adduct, N-(deoxyguanosin-8-yl)-2-methoxyaniline, has been elucidated using NMR spectroscopy. researchgate.net
| Parent Compound | Experimental System | Major Adduct Identified | Reference |
|---|---|---|---|
| N,N'-Diacetylbenzidine | Rat Liver Slices (in vitro) | N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine | nih.gov |
| N,N'-Diacetylbenzidine | Rat Liver (in vivo) | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | nih.govosti.gov |
| N-Acetylbenzidine | Rat and Hamster Liver (in vivo) | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | nih.gov |
The discrepancy between the in vivo and in vitro results for DABZ suggests that detoxification or repair mechanisms may play a significant role in vivo, potentially removing the N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine adduct more efficiently or that the N-sulfonyloxy-N,N'-diacetylbenzidine intermediate is effectively detoxified. nih.gov
Role of N-Acetoxy-N,N'-diacetylbenzidine in Adduct Formation
This compound can be further metabolized to a more reactive electrophilic species, N-Acetoxy-N,N'-diacetylbenzidine. This esterified derivative is considered an ultimate carcinogenic electrophile. Its enhanced reactivity is central to the formation of covalent adducts with cellular macromolecules. The acetoxy group serves as a good leaving group, facilitating nucleophilic attack by various biological molecules.
A proposed mechanism for adduct formation involves the generation of an electrophilic carbocation at position 3 of the benzidine structure. This highly reactive intermediate can then readily react with nucleophilic sites on proteins and nucleic acids, leading to the formation of stable covalent adducts. This process is believed to be a critical step in the initiation of the carcinogenic effects associated with benzidine exposure.
Protein Adduct Formation
The interaction of reactive metabolites with proteins can lead to the formation of protein adducts. These adducts can serve as biomarkers of exposure and may also contribute to the toxic effects of the parent compound by altering protein structure and function.
Reactions with Specific Amino Acid Residues (e.g., Methionine to form 3-methylmercapto-N,N'-diacetylbenzidine)
A significant and well-characterized reaction of N-Acetoxy-N,N'-diacetylbenzidine is its interaction with the amino acid methionine. This reaction results in the formation of a specific adduct, 3-methylmercapto-N,N'-diacetylbenzidine.
In laboratory studies, the incubation of N-Acetoxy-N,N'-diacetylbenzidine with methionine has been shown to yield this derivative. The identity of 3-methylmercapto-N,N'-diacetylbenzidine has been confirmed through various analytical techniques, including high-pressure liquid chromatography, ultraviolet light spectroscopy, and mass spectrometry. Further structural elucidation using 13C nuclear magnetic resonance spectroscopy, in comparison with model compounds, has solidified the identification of the adduct as having the methylmercapto group at the 3-position of the benzidine ring.
The formation of this methionine adduct is not solely a chemical curiosity. Studies have demonstrated that the metabolic activation of this compound by hepatic sulfotransferases in the presence of methionine leads to the same adduct. This indicates that this reaction can occur in a biologically relevant context. The yield of 3-methylmercapto-N,N'-diacetylbenzidine from the reaction of N-Acetoxy-N,N'-diacetylbenzidine with methionine does not show significant variation with pH changes between 4 and 8, which supports a reaction mechanism involving an electrophilic carbocation.
| Reactant | Amino Acid | Resulting Adduct | Analytical Confirmation |
| N-Acetoxy-N,N'-diacetylbenzidine | Methionine | 3-methylmercapto-N,N'-diacetylbenzidine | HPLC, UV, Mass Spectrometry, 13C NMR |
| This compound (metabolically activated) | Methionine | 3-methylmercapto-N,N'-diacetylbenzidine | HPLC, UV, Mass Spectrometry |
While the reaction with methionine is well-documented, the potential for N-Acetoxy-N,N'-diacetylbenzidine to react with other nucleophilic amino acid residues, such as cysteine and tryptophan, is also recognized, although specific adducts with this compound have not been as extensively characterized in the available literature.
Interactions with Ribonucleic Acid (RNA)
In addition to proteins, reactive metabolites of benzidine can also form adducts with nucleic acids, including RNA. Research has indicated that the metabolism of benzidine to this compound is a prerequisite for its subsequent binding to nucleic acids. nih.gov
Specifically, studies have demonstrated the binding of metabolites of this compound to transfer RNA (tRNA). nih.gov While the precise structures of the RNA adducts formed from this compound are not as fully elucidated as the methionine protein adduct, the occurrence of this binding signifies a potential mechanism of toxicity. The formation of RNA adducts can interfere with the normal functions of RNA, such as protein synthesis, and may contribute to the cellular damage induced by benzidine. The reaction of the related compound, N-acetoxy-4-acetamidostilbene, with various ribonucleosides suggests that the N-acetoxy derivative of N,N'-diacetylbenzidine could form a variety of adducts with RNA bases.
| Compound | Macromolecule | Type of Interaction | Implication |
| This compound | Transfer RNA (tRNA) | Covalent Binding | Potential interference with protein synthesis |
Further research is needed to fully characterize the specific RNA adducts formed and to understand the functional consequences of these interactions in greater detail.
Enzymology and Regulatory Aspects of N Hydroxy N,n Diacetylbenzidine Biotransformation
N-Acetyltransferase (NAT) Isozyme Specificity and Activity
N-acetyltransferases are crucial enzymes in the metabolism of arylamine compounds, including benzidine (B372746) and its metabolites. The two primary human isoforms, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), exhibit distinct roles and substrate preferences in these pathways.
Both NAT1 and NAT2 are involved in the N-acetylation of benzidine and its monoacetylated metabolite, N-acetylbenzidine. However, studies utilizing human recombinant enzymes and liver slices have demonstrated that both benzidine and N-acetylbenzidine are preferred substrates for NAT1. researchgate.netnih.govaacrjournals.org While both enzymes can metabolize these compounds, kinetic data, including Michaelis-Menten constants (Km) and maximum velocity (Vmax), show higher values for NAT1 compared to NAT2 for both substrates. researchgate.netnih.gov
Experiments using p-aminobenzoic acid (PABA), a NAT1-specific substrate, showed a decrease in the production of N-acetylbenzidine from benzidine, which is consistent with benzidine being a primary substrate for NAT1. researchgate.netnih.gov Further research suggests that human liver slices favor the formation of N-acetylbenzidine over N,N'-diacetylbenzidine. nih.gov Interestingly, N-acetylation of these compounds in human liver slices does not appear to correlate with the NAT2 genotype, but a higher acetylation ratio has been observed in individuals with the NAT110 allele compared to the NAT14 allele. researchgate.netnih.gov
The substrate preference of NAT isozymes can be quantified by comparing their clearance ratios (NAT1/NAT2). For benzidine, the clearance ratio is 54, while for N-acetylbenzidine, it is significantly higher at 535. researchgate.netnih.gov This substantial difference indicates that N-acetylbenzidine is a highly preferred substrate for NAT1.
The affinity of the enzymes for these substrates, reflected in their Km values, also highlights these preferences. The Km values for NAT1 and NAT2 with N-acetylbenzidine are much higher (1380 ± 90 µM and 471 ± 23 µM, respectively) than with benzidine (254 ± 38 µM and 33.3 ± 1.5 µM, respectively). researchgate.netnih.gov This suggests that at low exposure levels, benzidine metabolism may be favored over that of N-acetylbenzidine. researchgate.netnih.gov
Table 1: Kinetic Parameters of Human NAT1 and NAT2 for Benzidine and N-Acetylbenzidine
| Substrate | Enzyme | Km (µM) | Clearance Ratio (NAT1/NAT2) |
| Benzidine | NAT1 | 254 ± 38 | 54 |
| NAT2 | 33.3 ± 1.5 | ||
| N-Acetylbenzidine | NAT1 | 1380 ± 90 | 535 |
| NAT2 | 471 ± 23 |
Sulfotransferase Enzyme Systems Involved in N-Hydroxy-N,N'-diacetylbenzidine Metabolism
Sulfotransferases (SULTs) represent another critical pathway in the bioactivation of arylhydroxamic acids like N-HO-DABZ. These cytosolic enzymes catalyze the O-sulfonation of the N-hydroxy group, forming a reactive sulfate (B86663) ester that can bind to macromolecules.
The metabolic O-sulfonation of N-HO-DABZ shows significant variation across different species. nih.gov Studies using liver cytosols have demonstrated that rats and mice are capable of metabolizing N-HO-DABZ via sulfotransferase activity, while this activity is undetectable in hamsters (less than 0.05 nmol/min/mg protein). nih.gov In rats, the rate of N-HO-DABZ metabolism is approximately 2.5 nmol of arylhydroxamic acid lost per minute per mg of protein. nih.gov In mice, this rate is considerably lower at 0.5 nmol/min/mg protein. nih.gov These findings suggest that the involvement of this metabolic pathway in benzidine-induced hepatocarcinogenicity differs between rodent species. nih.gov
When compared to another well-studied arylhydroxamic acid, N-hydroxy-2-acetylaminofluorene (N-HO-AAF), the sulfotransferase-mediated metabolism of N-HO-DABZ shows different efficiencies depending on the species. In rats, the metabolism rate for N-HO-DABZ (2.5 nmol/min/mg) is lower than that for N-HO-AAF (4.3 nmol/min/mg). nih.gov Conversely, in mice, N-HO-DABZ is metabolized at a rate of 0.5 nmol/min/mg, while the rate for N-HO-AAF is below the level of detection (<0.05 nmol/min/mg). nih.gov This highlights species-specific differences in substrate preference for hepatic sulfotransferases. nih.gov
Furthermore, the efficiency of trapping the resulting electrophilic reactant as a methionine adduct differs. For N-HO-DABZ, 20 to 40% of the metabolized compound was recovered as a 3-methylmercapto-N,N'-diacetylbenzidine adduct. nih.gov In contrast, 80 to 100% of metabolized N-HO-AAF was trapped as an adduct. nih.gov
Table 2: Species-Dependent Hepatic Sulfotransferase Activity
| Species | Substrate | Metabolic Rate (nmol/min/mg protein) |
| Rat | This compound | 2.5 |
| N-Hydroxy-2-acetylaminofluorene | 4.3 | |
| Mouse | This compound | 0.5 |
| N-Hydroxy-2-acetylaminofluorene | <0.05 | |
| Hamster | This compound | <0.05 |
| N-Hydroxy-2-acetylaminofluorene | Not Detected |
N,O-Acyltransferase-Mediated Biotransformation
N,O-acyltransferase activity, which can be an acetyl-CoA independent N,O-acetyltransfer, is a key mechanism for the activation of N-arylhydroxamic acids. scispace.comnih.gov This enzyme catalyzes the intramolecular transfer of the acetyl group from the nitrogen to the oxygen of the hydroxylamino group, generating a highly reactive nitrenium ion.
In the context of N-HO-DABZ, hepatic N,O-acyltransferase has been shown to convert the compound into mutagenic and electrophilic species. scispace.com The activation of N-HO-DABZ by cytosolic N,O-acyltransferase is considered a significant pathway for its toxic effects. nih.gov This enzymatic action is implicated in the metabolic activation of several carcinogenic arylhydroxamic acids, underscoring its importance in the carcinogenicity of benzidine metabolites. scispace.com
Catalytic Mechanisms of Electrophile Generation by N,O-Acyltransferase
The bioactivation of this compound (N-HO-DABZ) by N,O-acyltransferase (NOAT), also referred to as N-arylhydroxamic acid N,O-acyltransferase (AHAT), is a critical step in its conversion to a carcinogenic agent. This enzymatic process facilitates the formation of highly reactive electrophilic intermediates capable of covalently binding to cellular macromolecules, such as nucleic acids. In the absence of an arylamine acceptor molecule, NOAT catalyzes an intramolecular acyl transfer, which is a key mechanism in the generation of these electrophiles.
The catalytic cycle begins with the binding of the N-arylhydroxamic acid substrate, N-HO-DABZ, to the active site of the NOAT enzyme. The enzyme then facilitates the transfer of the N-acetyl group from the hydroxylamine (B1172632) functional group to the oxygen atom. This intramolecular rearrangement results in the formation of an unstable N-acetoxyarylamine intermediate.
This N-acetoxy ester is highly reactive and rapidly undergoes heterolytic cleavage of the N-O bond. This cleavage results in the formation of a positively charged and highly electrophilic nitrenium ion and an acetate (B1210297) anion. The generation of this nitrenium ion is a pivotal event in the toxicological profile of N-HO-DABZ, as this species is a potent electrophile. It is this nitrenium ion that is believed to be the ultimate carcinogenic metabolite, capable of reacting with nucleophilic sites on DNA and RNA. This binding to nucleic acids can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and the initiation of carcinogenesis.
Studies have shown that the electrophiles generated during this process can also react with other cellular nucleophiles, including those present on the NOAT enzyme itself, leading to its inactivation. The involvement of positively charged species in this process is supported by quantitative structure-activity relationship analyses.
Species-Specific Variations in N,O-Acyltransferase Activity
The metabolic activation of this compound via N,O-acyltransferase exhibits significant variation across different animal species. This variability in enzyme activity can have a profound impact on the susceptibility of a particular species to the carcinogenic effects of benzidine and its metabolites.
Research has demonstrated that the capacity of liver cytosol to catalyze the binding of N-HO-DABZ to transfer RNA (tRNA), a process mediated by NOAT, differs among rodents. The observed order of this enzymatic activity is highest in hamsters, followed by rats, and then mice. This suggests that hamsters possess a more efficient enzymatic machinery for the bioactivation of N-HO-DABZ through this pathway compared to rats and mice.
Species-Specific N,O-Acyltransferase Activity with this compound
| Species | Relative N,O-Acyltransferase Activity |
|---|---|
| Hamster | High |
| Rat | Moderate |
| Mouse | Low |
It is important to note that tissues from mice, dogs, and goats have been found to be essentially devoid of arylhydroxamic acid acyltransferase activity when tested with other substrates, while demonstrable activity has been observed in the livers of guinea pigs, hamsters, rabbits, and monkeys. These findings highlight the complex and species-dependent nature of xenobiotic metabolism.
Other Enzymatic Contributions to this compound Pathways
Besides N,O-acyltransferase, other enzymatic pathways play a significant role in the biotransformation of this compound. These alternative routes of metabolism can also lead to the formation of reactive electrophiles or, conversely, to detoxification products.
One of the key alternative pathways is metabolic O-sulfonation, catalyzed by hepatic sulfotransferases. nih.gov This process involves the transfer of a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate to the hydroxylamine moiety of N-HO-DABZ. This reaction forms a sulfate conjugate that is unstable and, similar to the N-acetoxy intermediate, can break down to form a reactive nitrenium ion. The formation of an electrophilic carbocation at the 3-position of the benzidine ring has been proposed as a subsequent step in this activation pathway. nih.gov
The activity of hepatic sulfotransferases towards N-HO-DABZ also varies among species. For instance, the metabolic rate in rats has been measured at 2.5 nmol of N-HO-DABZ metabolized per minute per mg of protein, while in mice, the rate is lower at 0.5 nmol/min/mg of protein. nih.gov Interestingly, sulfotransferase activity for this substrate could not be detected in hamster liver cytosol under the same experimental conditions. nih.gov
Hepatic Sulfotransferase Activity with this compound
| Species | Metabolic Rate (nmol/min/mg protein) |
|---|---|
| Rat | 2.5 |
| Mouse | 0.5 |
| Hamster | Not Detected |
Furthermore, enzymatic deacetylation of N,N'-diacetylbenzidine derivatives by amidases could potentially occur in various tissues, as has been observed with other N-acetylated compounds. This would represent a detoxification pathway by converting the compound to a less reactive form.
Finally, cytochrome P450 enzymes are involved in the metabolism of N-acetylbenzidine and N,N'-diacetylbenzidine, leading to the formation of N-hydroxy metabolites. nih.gov Specifically, cytochrome P4501A1/1A2 has been identified as playing a major role in this process in rats. nih.gov
Future Directions and Emerging Research Avenues for N Hydroxy N,n Diacetylbenzidine
Deeper Elucidation of Stereochemical Aspects in Biotransformation Pathways
The biotransformation of N-Hydroxy-N,N'-diacetylbenzidine is a critical area of research that has yet to be fully explored from a stereochemical perspective. The presence of the N-hydroxy group introduces a chiral center, and the molecule may also exhibit atropisomerism due to restricted rotation around the biphenyl (B1667301) linkage. This complexity suggests that the metabolic pathways of this compound could be highly stereoselective, influencing its biological activity and toxicological profile.
Future research should focus on:
Chiral Analysis of Metabolites: The development and application of chiral separation techniques, such as chiral chromatography, will be essential to separate and quantify the different stereoisomers of this compound and its downstream metabolites in biological matrices. This will allow for a more accurate assessment of exposure and metabolic pathways.
Stereoselective Enzymatic Conversion: Investigating the specific enzymes involved in the formation and further metabolism of this compound stereoisomers is crucial. Understanding which cytochrome P450 isozymes, sulfotransferases, and other enzymes exhibit stereoselectivity will provide a more detailed picture of its metabolic fate.
Atropisomerism and Biological Activity: The potential for atropisomerism in diacetylbenzidine derivatives and its impact on their interaction with enzymes and cellular macromolecules is a novel area of investigation. Studies are needed to determine if stable atropisomers exist and if they exhibit different biological activities. dntb.gov.ua
High-Resolution Analysis of Novel Adduct Structures and Formation Kinetics
The formation of covalent adducts with macromolecules, particularly DNA and proteins, is a key mechanism of chemical carcinogenesis. While some adducts of this compound have been identified, a comprehensive understanding of the full spectrum of adducts and the kinetics of their formation is lacking.
Emerging research in this area will likely involve:
Advanced Mass Spectrometry for Adduct Characterization: The use of high-resolution mass spectrometry (HRMS) coupled with sophisticated fragmentation techniques will be instrumental in identifying and structurally elucidating novel DNA and protein adducts of this compound. This will provide a more complete "adductome" for this compound.
Kinetic Analysis of Adduct Formation: Studying the rates of reaction between the reactive metabolites of this compound and various biological nucleophiles is essential for understanding the factors that govern adduct formation in vivo. This includes determining the formation and decay kinetics of the reactive electrophilic intermediates.
Identification of Protein Adducts: While DNA adducts are a primary focus, the identification of protein adducts is also critical. These adducts can serve as biomarkers of exposure and may also play a role in the toxic effects of the compound by altering protein function.
A known metabolic activation pathway for this compound involves its conversion to an electrophilic reactant through O-sulfonation by hepatic sulfotransferases. This reactive intermediate can then form adducts with cellular macromolecules. One identified adduct is 3-methylmercapto-N,N'-diacetylbenzidine, formed from the reaction with methionine. nih.gov The proposed mechanism for this reaction involves the formation of an electrophilic carbocation at the 3-position of the benzidine (B372746) ring. nih.gov
| Metabolizing Enzyme | Reactive Intermediate | Adduct Formed with Methionine |
| Hepatic Sulfotransferase | Electrophilic Ester | 3-methylmercapto-N,N'-diacetylbenzidine |
Integrated Multi-Omics Approaches to this compound Metabolism
To gain a holistic understanding of the cellular response to this compound, integrated multi-omics approaches are necessary. These technologies can provide a comprehensive view of the changes occurring at the genomic, transcriptomic, proteomic, and metabolomic levels.
Future research directions in this area include:
Metabolomic Profiling: Untargeted and targeted metabolomics can be used to identify global changes in the metabolome of cells or organisms exposed to this compound. This can reveal novel metabolic pathways affected by the compound and identify potential biomarkers of exposure or effect. knaw.nl
Proteomic Analysis: Quantitative proteomics can be employed to identify changes in protein expression and post-translational modifications in response to this compound exposure. nih.gov This can provide insights into the cellular pathways that are perturbed, such as DNA repair, oxidative stress responses, and apoptosis.
Transcriptomic Analysis: Analyzing changes in gene expression using techniques like RNA-sequencing can help to elucidate the molecular mechanisms underlying the toxicity of this compound. This can identify key genes and pathways that are up- or down-regulated in response to exposure.
Development of Advanced Bioanalytical Probes for In Vitro Systems
The development of sensitive and selective bioanalytical probes is essential for studying the real-time dynamics of this compound and its metabolites in in vitro systems. These tools can provide valuable information about the subcellular localization, concentration, and reactivity of these compounds.
Emerging research in this field is focused on:
Fluorescent Probes: The design and synthesis of novel fluorescent probes that can specifically react with this compound or its reactive metabolites would enable their visualization and quantification in living cells using fluorescence microscopy. nih.govrsc.orgresearchgate.netmdpi.com
Electrochemical Biosensors: The development of electrochemical biosensors, potentially utilizing enzymes or specific recognition elements, could provide a rapid and sensitive method for the in vitro detection of this compound and related N-acetylated aromatic amines. nih.govresearchgate.netnih.govmdpi.com
Aptamer-Based Sensors: The selection and application of nucleic acid aptamers that can bind with high affinity and specificity to this compound or its metabolites offer a promising avenue for the development of novel biosensors for their detection. rsc.orglabmedica.comnih.govresearchgate.netmdpi.com
| Probe Type | Potential Application for this compound |
| Fluorescent Probes | Real-time imaging of subcellular localization and concentration. |
| Electrochemical Biosensors | Rapid and sensitive in vitro quantification. |
| Aptamer-Based Sensors | Highly specific detection in complex biological samples. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Hydroxy-N,N'-diacetylbenzidine relevant to experimental design?
- Answer : The compound has a melting point of 317°C, LogP of 3.42 (indicating moderate lipophilicity), and solubility in ethanol and ethyl acetate but not water . Its stability in acidic/neutral conditions is critical for handling, as hydrolysis of glucuronides can occur at pH < 7.0. For cell-based assays, note its insolubility in aqueous buffers; dimethyl sulfoxide (DMSO) is recommended for stock solutions.
Q. How should researchers safely handle this compound given its toxicity profile?
- Answer : The compound is classified as a suspected carcinogen (IARC Group 2B) and genotoxic agent. Use fume hoods, wear nitrile gloves, and avoid inhalation or skin contact. Decontaminate spills with 10% sodium bicarbonate solution. Store under inert gas (e.g., argon) at -20°C to prevent oxidative degradation .
Q. What analytical methods are recommended for identifying this compound and its metabolites?
- Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for quantification. For structural confirmation, employ high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to reference standards. Metabolites like glucuronides require β-glucuronidase treatment (pH 6.8, 37°C) for hydrolysis prior to analysis .
Q. What metabolic pathways dominate in humans versus rodents for benzidine derivatives?
- Answer : In rats , hepatic metabolism favors N,N′-diacetylbenzidine (73% of metabolites), while humans predominantly form N-acetylbenzidine (34%) with minimal diacetylation (1.6%). This species difference arises from higher deacetylase activity in human liver slices . Use paraoxon (a deacetylase inhibitor) to mimic human metabolism in rodent models .
Advanced Research Questions
Q. How do conflicting reports on this compound’s mutagenicity inform experimental design?
- Answer : While this compound is mutagenic in Salmonella assays with S9 activation, its glucuronide conjugate (acid-labile at pH 5.5) shows 100-fold higher potency. Contradictions arise from pH-dependent stability: use urinary bladder explants (pH 6.5–7.0) to model in vivo activation. Include ascorbic acid (1 mM) in buffers to stabilize metabolites during extraction .
Q. What methodologies resolve species-specific differences in DNA adduct formation?
- Answer : Rats form N′-(deoxyguanosin-8-yl)-N-acetylbenzidine adducts via CYP1A1/1A2 oxidation, while human adducts are rare. Use 32P-postlabeling with nuclease P1 enrichment for adduct detection. For humanized models, co-incubate liver microsomes with β-naphthoflavone (CYP inducer) and NAT2 rapid/slow acetylator genotypes to simulate metabolic variability .
Q. How do competing N-acetylation and N-glucuronidation pathways influence carcinogenicity?
- Answer : N-Glucuronidation by UGT1A9 (Km = 0.37 mM) facilitates urinary excretion of non-toxic conjugates. However, acid-labile N-glucuronides (t½ = 7.5 min at pH 5.5) hydrolyze in the bladder, releasing reactive N-hydroxy metabolites. Balance these pathways using:
- Competitive inhibitors : 4-methylumbelliferone (UGT inhibitor)
- CYP modulation : α-naphthoflavone (CYP1A1/1A2 inhibitor) .
Q. What experimental evidence supports this compound as a proximate carcinogen?
- Answer : Intraperitoneal injection in female CD rats induced mammary/Zymbal gland tumors (78% incidence). Mechanistically, sulfotransferase-mediated esterification generates electrophilic nitrenium ions, confirmed via DNA-binding assays (e.g., 32P-postlabeling) and in vitro mutagenicity in TK6 lymphoblastoid cells .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
